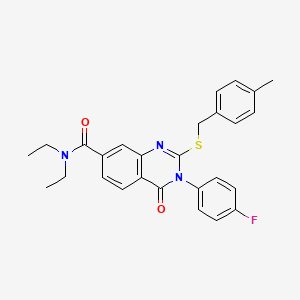
3-(4-ETHOXYBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including an ethoxy group, a methyl group, a tosyl group, and a quinolinyl group. These groups are common in many bioactive compounds and pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an ethoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Analysis
Research in the realm of organic chemistry has developed various synthetic methodologies and chemical analyses for compounds structurally related to "(4-Ethoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone." For instance, studies have focused on the synthesis of novel benzylisoquinoline alkaloids and their derivatives through different synthetic routes, highlighting the importance of spectroscopic methods (NMR, UV, IR, HRESIMS) for structural elucidation (Pudjiastuti et al., 2010). These methodologies are crucial for advancing the synthesis and characterization of new compounds with potential biological activities.
Biomedical Applications
Some research has been directed towards the biomedical applications of related compounds, demonstrating their utility in fluorescence labeling and potential imaging agents for diseases like Parkinson's. The development of novel fluorophores with strong fluorescence across a wide pH range highlights their application in biomedical analysis, such as fluorescent labeling reagents for carboxylic acids determination (Hirano et al., 2004). Furthermore, compounds like HG-10-102-01 have been synthesized for imaging LRRK2 enzyme in Parkinson's disease, showcasing the potential of such compounds in neurodegenerative disease research (Wang et al., 2017).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of certain phenylmethanone derivatives demonstrate the interest in exploring these compounds for their potential health benefits. Studies like those by Çetinkaya et al. (2012) on (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives reveal their significant antioxidant power, suggesting the applicability of structurally similar compounds in the development of antioxidant agents (Çetinkaya et al., 2012).
Theoretical and Spectroscopic Studies
Theoretical studies, including DFT calculations, electronic structure analysis, and NLO properties, have been conducted on compounds like 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), providing insights into the electronic and photophysical properties of these molecules. Such studies are foundational for understanding the behavior of complex organic molecules and their applications in materials science and molecular electronics (Halim & Ibrahim, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-10-8-19(9-11-20)25(28)23-16-27-24-14-7-18(3)15-22(24)26(23)32(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXLXDDYWHTCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide](/img/structure/B2879417.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)
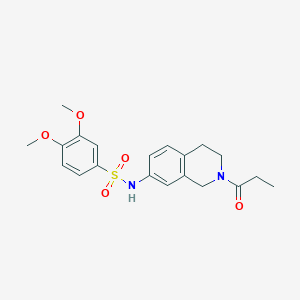


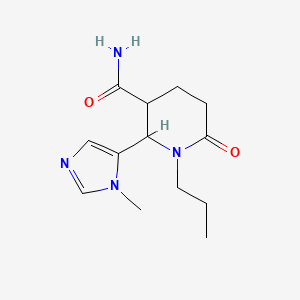
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)

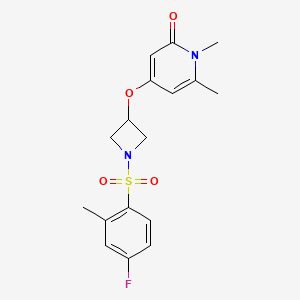
![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)
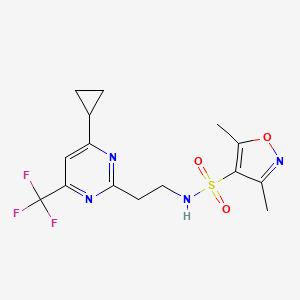
![2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)

